7-Bromo-3-ethyl-2,3-dihydro-1H-indole
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Overview
Description
7-Bromo-3-ethyl-2,3-dihydro-1H-indole is a brominated indole derivative. Indole derivatives are significant in the field of organic chemistry due to their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and an ethyl group on the indole ring enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-ethyl-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the bromination of 3-ethyl-2,3-dihydro-1H-indole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-ethyl-2,3-dihydro-1H-indole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form corresponding oxindole derivatives.
Reduction Reactions: The compound can undergo reduction to form 3-ethyl-2,3-dihydro-1H-indole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of various substituted indole derivatives.
Oxidation Reactions: Formation of oxindole derivatives.
Reduction Reactions: Formation of reduced indole derivatives.
Scientific Research Applications
7-Bromo-3-ethyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-3-ethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The bromine atom and ethyl group on the indole ring can influence its binding affinity and selectivity towards biological receptors. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1H-indole: A brominated indole derivative with similar chemical properties.
3-(2-Bromoethyl)indole: Another brominated indole with an ethyl group at a different position.
Uniqueness
7-Bromo-3-ethyl-2,3-dihydro-1H-indole is unique due to the specific positioning of the bromine atom and the ethyl group on the indole ring. This unique structure can result in distinct chemical reactivity and biological activities compared to other brominated indole derivatives.
Biological Activity
7-Bromo-3-ethyl-2,3-dihydro-1H-indole is a brominated indole derivative notable for its diverse biological activities. Indole derivatives are significant in medicinal chemistry due to their roles in drug development and therapeutic applications. This compound's unique structure, featuring a bromine atom and an ethyl group, enhances its reactivity and biological potential.
The compound can undergo various chemical reactions, including substitution, oxidation, and reduction. These reactions contribute to its functional versatility in biological systems.
Key Reactions:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation : The indole ring may be oxidized to yield oxindole derivatives.
- Reduction : It can be reduced to form 3-ethyl-2,3-dihydro-1H-indole.
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. It has shown effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
2. Antiviral Activity
Preliminary investigations suggest potential antiviral effects, although detailed mechanisms remain to be fully elucidated.
3. Anticancer Properties
This compound has been explored for its anticancer potential. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly breast cancer cells (MDA-MB-231). The compound appears to disrupt microtubule assembly, a critical process for cell division.
Table 1: Summary of Biological Activities
Activity Type | Effectiveness | Target Organisms/Cells |
---|---|---|
Antimicrobial | Significant inhibition | Staphylococcus aureus, E. coli |
Antiviral | Potentially effective | Various viral strains |
Anticancer | Induces apoptosis | MDA-MB-231 breast cancer cells |
The biological activity of this compound is believed to involve interactions with specific molecular targets. The bromine and ethyl groups influence its binding affinity and selectivity towards biological receptors. Potential mechanisms include:
- Modulation of enzyme activity.
- Binding to cellular receptors.
- Interference with signaling pathways.
Case Studies
In a study focusing on the anticancer properties of similar indole derivatives, compounds were evaluated for their ability to inhibit microtubule assembly at concentrations around 20 μM, with results indicating a significant percentage of inhibition (40.76% - 52.03%) . Furthermore, apoptosis-inducing studies revealed enhanced caspase activity in treated cells, confirming the compound's potential as an anticancer agent.
Comparison with Similar Compounds
This compound can be compared with other brominated indoles:
Compound Name | Structural Features | Biological Activity |
---|---|---|
7-Bromo-1H-indole | Bromine at position 7 | Antimicrobial |
3-(2-Bromoethyl)indole | Ethyl group at position 3 | Anticancer |
The unique positioning of the bromine and ethyl groups in this compound contributes to its distinct reactivity and biological profile compared to these similar compounds.
Properties
Molecular Formula |
C10H12BrN |
---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
7-bromo-3-ethyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H12BrN/c1-2-7-6-12-10-8(7)4-3-5-9(10)11/h3-5,7,12H,2,6H2,1H3 |
InChI Key |
KMRIMVVLPPLTCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNC2=C1C=CC=C2Br |
Origin of Product |
United States |
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